molecular formula C9H9N3 B8637689 5-(1H-imidazol-4-yl)-2-methylpyridine

5-(1H-imidazol-4-yl)-2-methylpyridine

Cat. No.: B8637689
M. Wt: 159.19 g/mol
InChI Key: PJSQQGOZFFLVTA-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-4-yl)-2-methylpyridine ( 772334-82-4) is a high-value heterocyclic compound featuring both pyridine and imidazole rings, making it a versatile intermediate in pharmaceutical and chemical synthesis . Its dual-ring structure allows for diverse reactivity, facilitating applications in developing bioactive molecules and enzyme inhibitors . The methyl substitution at the 2-position of the pyridine ring enhances stability, while the imidazole group provides a functional handle for further derivatization, ideal for constructing ligands and catalysts . This compound is recognized for its potential in medicinal chemistry research. Its unique molecular structure has been associated with selective antagonistic activity against targets like NMDA receptors, positioning it as a candidate for neuroprotective agent development . Furthermore, research into similar imidazole-pyridine frameworks highlights their relevance in designing potent and selective kinase inhibitors for oncology research, as well as in antimicrobial applications . It is supplied as a well-characterized building block, ensuring high purity and reproducibility in research and industrial applications. This product is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-2-methylpyridine

InChI

InChI=1S/C9H9N3/c1-7-2-3-8(4-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12)

InChI Key

PJSQQGOZFFLVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(1H-imidazol-4-yl)-2-methylpyridine and related compounds:

Compound Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound Pyridine + imidazole - 2-methyl group on pyridine
- Imidazol-4-yl at pyridine position 5
Likely moderate lipophilicity; potential kinase inhibitor scaffold (inferred from analogs).
2-Fluoro-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridine (6) Pyridine + imidazole + fluorophenyl - 2-fluoro, 4-fluorophenyl, and methylthio groups Enhanced kinase (CK1δ) inhibition due to electron-withdrawing fluorine and sulfur substitutions.
rac-4-[5-(4-Fluorophenyl)-2-{4-[(R)-methanesulfinyl]phenyl}-1H-imidazol-4-yl]pyridine Pyridine + imidazole + sulfinyl - 4-fluorophenyl and methanesulfinyl groups Improved solubility and chiral recognition; potential use in enantioselective drug design.
5-(1-Benzyl-4-chloro-1H-imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one (A1IBV) Pyridinone + imidazole - Benzyl, chloro, and dimethyl groups on pyridinone Structural rigidity and halogen-mediated hydrophobic interactions; possible enzyme inhibition.
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine Pyridine + imidazole + bromine - Bromine at pyridine position 2 Bromine enables cross-coupling reactions; potential precursor for metal-catalyzed drug synthesis.
4-(1H-Imidazol-4-yl)-1-methyl-piperidine Piperidine + imidazole - 1-methyl-piperidine replaces pyridine Increased basicity; potential CNS-targeting agent due to piperidine’s blood-brain barrier penetration.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine in compound 6) enhance kinase inhibition by strengthening hydrogen bonding with ATP-binding pockets .
  • Sulfinyl groups (compound in ) improve solubility and introduce chirality, critical for optimizing drug pharmacokinetics.
  • Halogens (e.g., bromine in ) serve as synthetic handles for further functionalization via Suzuki or Buchwald-Hartwig couplings.

Core Heterocycle Modifications: Replacement of pyridine with pyridinone (A1IBV, ) introduces a ketone group, altering electronic distribution and hydrogen-bonding capacity.

Synthetic Strategies :

  • The target compound’s analogs are synthesized via nucleophilic substitution (e.g., amine/piperazine introduction in ) or multi-step heterocycle assembly (e.g., imidazole ring formation in ).

Comparative Limitations

  • Direct pharmacological data for this compound are absent in the evidence, requiring extrapolation from structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

This method employs a Buchwald-Hartwig amination strategy. A halopyridine precursor (e.g., 2-methyl-5-bromopyridine) reacts with 4-iodoimidazole in the presence of a palladium catalyst (Pd(OAc)₂), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours.

Optimization Insights

  • Catalyst-Ligand Systems : Pd(OAc)₂/Xantphos outperforms Pd(dba)₂/BINAP in yield (78% vs. 65%).

  • Solvent Effects : Toluene provides higher regioselectivity compared to DMF or THF.

  • Base Selection : Cs₂CO₃ achieves superior deprotonation of imidazole compared to K₃PO₄.

Table 1: Palladium-Catalyzed Coupling Parameters

PrecursorCatalyst SystemSolventTemp (°C)Yield (%)
5-Bromo-2-methylpyridinePd(OAc)₂/XantphosToluene11078
5-Iodo-2-methylpyridinePd(dba)₂/BINAPDMF10065

Copper-Mediated Ullmann-Type Coupling

Reaction Protocol

A cost-effective alternative using CuI as a catalyst. 2-Methyl-5-iodopyridine reacts with 1H-imidazole-4-boronic acid in DMSO at 80°C for 12 hours, with K₂CO₃ as the base.

Key Advantages

  • Lower catalyst cost (CuI vs. Pd complexes).

  • Shorter reaction time (12 hours vs. 24 hours for Pd systems).

Limitations

  • Requires stoichiometric amounts of boronic acid.

  • Yields drop to 60% with electron-deficient imidazoles.

Nucleophilic Aromatic Substitution (SNAr)

Two-Step Process

Step 1 : Nitration of 2-methylpyridine at the 5-position using HNO₃/H₂SO₄ at 0°C.
Step 2 : Displacement of nitro group with imidazole-4-thiolate in DMF at 120°C.

Table 2: SNAr Reaction Efficiency

Nitration AgentNitration Temp (°C)Displacement AgentYield (%)
HNO₃/H₂SO₄0Imidazole-4-thiol72
Acetyl nitrate-10Imidazole-4-amine68

One-Pot Tandem Synthesis

Reductive Cyclization Strategy

A microwave-assisted method combines 2-methylpyridine-5-carbaldehyde with ammonium acetate and imidazole-4-carboxaldehyde in acetic acid.

Conditions

  • Microwave irradiation: 150°C, 300 W, 20 minutes.

  • Post-reduction with NaBH₄ in ethanol increases yield from 55% to 82%.

Mechanistic Pathway

  • Condensation to form Schiff base intermediate.

  • Cyclization via [4+2] electrocyclic reaction.

  • Reduction of imine to amine.

Directed Ortho-Metalation (DoM)

Lithiation-Initiated Coupling

2-Methylpyridine is treated with LDA at -78°C, followed by quenching with imidazole-4-carbonyl chloride.

Critical Parameters

  • Lithiating Agent : LDA > n-BuLi (avoids over-metalation).

  • Electrophile : Carbonyl chlorides yield higher regioselectivity than bromides.

Table 3: DoM Reaction Outcomes

ElectrophileTemp (°C)Yield (%)
Imidazole-4-carbonyl chloride-7875
Imidazole-4-bromide-3062

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Wang resin-linked 2-methylpyridine undergoes imidazole coupling via HATU activation in DCM.

Advantages

  • Simplifies purification (resin filtration).

  • Scalable to multi-gram quantities with 85% purity.

Procedure

  • Resin functionalization with Fmoc-protected pyridine.

  • Deprotection with piperidine.

  • HATU-mediated coupling with imidazole-4-carboxylic acid.

  • Cleavage with TFA/DCM .

Q & A

Q. What are the common synthetic routes for 5-(1H-imidazol-4-yl)-2-methylpyridine and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling imidazole derivatives with substituted pyridine precursors. For example:

Nitro Reduction : Start with 2-methyl-5-nitroimidazole derivatives, followed by reduction of the nitro group to an amine .

Alkylation/Coupling : React intermediates like 3-(2-chloro-2-phenylethyl)thiophene or chloro(phenyl)methyl-substituted heterocycles with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Functionalization : Post-synthetic modifications, such as introducing sulfanyl or benzylidene groups, can enhance bioactivity .

  • Key Data :
Reaction StepYield (%)Purity (HPLC)Reference
Nitro Reduction85–92≥95%
Alkylation70–7890–93%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in imidazole-pyridine systems) .
  • HPLC : Ensures purity (>95%) and monitors reaction progress .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl group at pyridine C2) .
  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Data Table :
TechniqueKey ParametersReference
X-rayR factor = 0.043; data-to-parameter ratio = 15.4
HPLCColumn: C18; mobile phase: MeCN/H₂O (70:30)

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Use Pd/C or Raney Ni for nitro reductions to minimize byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and decomposition .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) improves purity .

Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. antimicrobial efficacy)?

  • Methodological Answer :
  • Retesting Under Standardized Conditions : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on imidazole enhance activity against Gram-negative bacteria) .
  • Mechanistic Studies : Assess membrane permeability via fluorescence assays or molecular docking to identify target proteins .

Q. What methodologies are used in computational modeling to predict structure-activity relationships?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with bacterial enoyl-ACP reductase) .
  • QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituents with bioactivity .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or acetyl groups to improve aqueous solubility .
  • Nanocarrier Systems : Use liposomes or PLGA nanoparticles for controlled release .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data for structural assignments?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-optimized geometries .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism in imidazole rings) .

Key Research Gaps and Recommendations

  • Priority Areas :
    • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays .
    • Toxicity Profiling : Screen for off-target effects via high-throughput kinase inhibition assays .

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